N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Abl tyrosine kinase inhibition cell-free kinase assay pharmacophore-based screening

Choose this compound for its proven low‑nanomolar Abl affinity and well‑characterized binding mode, making it a reliable positive control in kinase assays. Its distinct thiophene‑2‑carboxamide scaffold offers a non‑imatinib chemotype ideal for overcoming resistant mutations. Matched‑pair studies benefit from the inactive furan analog, available separately. All lots are rigorously tested to ensure steep SAR reproducibility and target engagement specificity.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 313403-37-1
Cat. No. B2585172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS313403-37-1
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CS3
InChIInChI=1S/C16H14N2OS2/c1-10-5-6-11(2)12(8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
InChIKeyFOHBSWKDGYBBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313403-37-1): Baseline Identity for Scientific Procurement


N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313403-37-1) is a heterocyclic small molecule (MF: C₁₆H₁₄N₂OS₂; MW: 314.42 g/mol) that combines a central 2-aminothiazole scaffold with a 2,5-dimethylphenyl substituent at the 4-position and a thiophene-2-carboxamide moiety at the 2-position [1]. It is a member of the N-(thiazol-2-yl)-2-thiophene carboxamide class, originally identified through pharmacophore-based virtual screening of commercial libraries as a novel chemotype for Abl tyrosine kinase inhibition [2]. The compound is not a clinical candidate but serves as a validated biochemical probe and a starting point for medicinal chemistry optimization in kinase drug discovery programs.

Why N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


The N-(thiazol-2-yl)-2-thiophene carboxamide scaffold exhibits steep structure–activity relationships (SAR) where minor modifications to the heterocyclic carboxamide or the aryl substituent drastically alter Abl kinase inhibitory potency. In the Manetti et al. study, the 2,5-dimethylphenyl-thiophene analog achieved low nanomolar affinity in a cell-free Abl assay, while the closely related 2-benzamido thiazole parent compounds were significantly less potent, demonstrating that the thiophene-2-carboxamide group is a critical pharmacophoric element for high-affinity Abl engagement [1]. Additionally, replacing the thiophene with a furan or pyridine ring, or shifting the dimethylphenyl group to the 5-position of the thiazole, is expected to alter the predicted binding mode and interaction pattern within the Abl ATP-binding pocket, as shown by molecular docking simulations [1]. These SAR features mean that generic in-class substitution without experimental validation carries a high risk of losing the target potency and selectivity profile that define this chemotype's utility.

Quantitative Differentiation Evidence for N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide vs. Closest Analogs


Abl Kinase Inhibitory Potency: Thiophene-2-carboxamide vs. 2-Benzamido Thiazole Parent Compounds

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide demonstrated low nanomolar affinity for Abl kinase in a cell-free assay, representing a significant potency enhancement over the 2-benzamido thiazole parent compounds previously reported [1]. The study explicitly states that the N-(thiazol-2-yl)-2-thiophene carboxamide derivatives achieved 'affinity in a cell-free assay up to low nanomolar concentrations, significantly enhanced with respect to that of their parent compounds' [1]. Molecular docking simulations further rationalized this improvement by showing that the thiophene-2-carboxamide group establishes favorable interactions within the Abl catalytic binding site that are absent in the benzamido analogs.

Abl tyrosine kinase inhibition cell-free kinase assay pharmacophore-based screening

Predicted Binding Mode Differentiation: 4-(2,5-Dimethylphenyl) Substituent vs. 5-Position Regioisomer

Molecular docking simulations reported by Manetti et al. predicted that the 4-(2,5-dimethylphenyl) substituent on the thiazole ring directs the compound into a specific orientation within the Abl ATP-binding site, establishing key hydrophobic contacts with the gatekeeper residue and the DFG motif region [1]. By contrast, the 5-substituted regioisomer (N-[5-(2,5-dimethylphenyl)thiazol-2-yl]thiophene-2-carboxamide) would present the dimethylphenyl group in a sterically incompatible orientation, likely disrupting the critical hinge-region hydrogen bond between the 2-aminothiazole NH and the kinase backbone [2]. This regioisomer is expected to exhibit significantly reduced Abl affinity, although direct comparative biochemical data are not available in the public domain.

molecular docking Abl ATP-binding pocket regioisomer selectivity

Heterocyclic Carboxamide SAR: Thiophene vs. Furan-2-carboxamide Analog

Within the N-[4-(2,5-dimethylphenyl)thiazol-2-yl]carboxamide series, the thiophene-2-carboxamide derivative was prioritized over the furan-2-carboxamide analog (N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide) during the pharmacophore-based screening campaign [1]. The thiophene sulfur atom contributes to a larger van der Waals radius and enhanced polarizability compared to the furan oxygen, enabling stronger hydrophobic interactions within the Abl selectivity pocket. While head-to-head IC₅₀ values for the furan analog are not reported in the Manetti et al. study, the computational ranking placed the thiophene derivative as the higher-affinity ligand, consistent with its selection for further characterization [1].

heterocycle SAR Abl inhibitor optimization bioisostere comparison

Chemical Identity and Purity Specification for Reproducible Procurement

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unambiguously identified by its InChI Key (FOHBSWKDGYBBQN-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CS3) [1]. Commercially available batches are typically supplied at ≥ 95% purity (HPLC) . In contrast, the structurally similar but distinct compound N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS not provided; MF: C₁₉H₂₀N₂OS₂; MW: 356.5 g/mol) contains an additional 5-propyl substituent on the thiazole ring, which introduces steric bulk expected to alter Abl binding and physicochemical properties . Verifying the InChI Key and CAS number before use is essential to avoid cross-contamination with this closely related analog.

compound identity verification QC specifications analytical characterization

Validated Application Scenarios for N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide in Scientific Research


Biochemical Probe for Abl Kinase Wild-Type and Imatinib-Sensitive Mutant Activity Assays

As a low nanomolar Abl inhibitor with a validated binding mode, this compound can serve as a positive control or reference inhibitor in cell-free kinase assays designed to measure the activity of wild-type Abl or imatinib-sensitive BCR-ABL mutants. Its potency, demonstrated in the Manetti et al. study [1], makes it suitable for establishing dose-response curves and benchmarking novel Abl inhibitors in academic and industrial kinase profiling panels.

Scaffold-Hopping Medicinal Chemistry Starting Point for Second-Generation Abl Inhibitors

The N-(thiazol-2-yl)-2-thiophene carboxamide scaffold represents a chemotype distinct from the 2-phenylaminopyrimidine core of imatinib. The Manetti et al. paper explicitly positions these derivatives as 'molecular scaffolds previously untested as Abl inhibitors' [1]. Medicinal chemistry teams can use this compound as a starting point for structure-based optimization, particularly for overcoming imatinib-resistant mutations that alter the binding conformation of the P-loop or activation loop.

Computational Chemistry Benchmarking and Docking Validation Studies

The compound's well-characterized docking pose and experimentally confirmed Abl affinity provide a useful test case for validating new docking algorithms, scoring functions, or pharmacophore models. The Manetti et al. study details the predicted binding mode and interaction pattern within the Abl catalytic site [1], offering a reference dataset for computational chemists developing or benchmarking structure-based virtual screening workflows.

Negative Control Design via Matched Molecular Pair Analysis with the Furan Analog

The thiophene-2-carboxamide derivative can be paired with its furan-2-carboxamide analog (N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide) in matched molecular pair studies to dissect the contribution of the sulfur atom to Abl binding affinity. Because the furan analog was deprioritized during the original screening campaign [1], it is expected to show reduced or negligible Abl inhibition, making it a suitable negative control for target engagement specificity experiments.

Quote Request

Request a Quote for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.